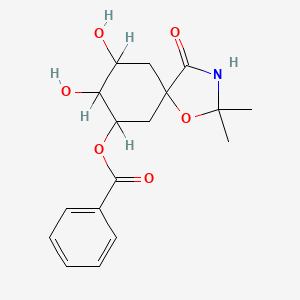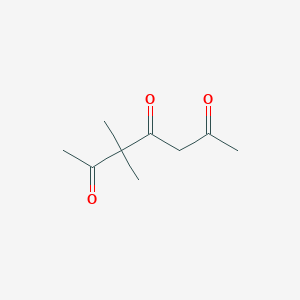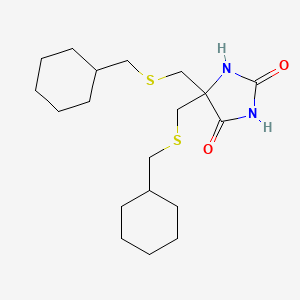
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione is a compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes two cyclohexylmethylthio groups attached to the imidazolidinedione core, imparts specific chemical and physical properties that make it valuable for research and application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves the reaction of imidazolidinedione with cyclohexylmethylthiol in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the thiol group, facilitating the nucleophilic attack on the imidazolidinedione.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality.
化学反应分析
Types of Reactions
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Thioethers, thioesters.
科学研究应用
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The imidazolidinedione core may also interact with other molecular pathways, contributing to its overall mechanism of action.
相似化合物的比较
Similar Compounds
5,5-Bis(phenylthio)methyl-2,4-imidazolidinedione: Similar structure but with phenyl groups instead of cyclohexylmethyl groups.
5,5-Bis(methylthio)methyl-2,4-imidazolidinedione: Similar structure but with methyl groups instead of cyclohexylmethyl groups.
Uniqueness
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione is unique due to the presence of cyclohexylmethyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
142979-80-4 |
|---|---|
分子式 |
C19H32N2O2S2 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
5,5-bis(cyclohexylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H32N2O2S2/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h15-16H,1-14H2,(H2,20,21,22,23) |
InChI 键 |
FUIUFQXRLLQBGS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CSCC2(C(=O)NC(=O)N2)CSCC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


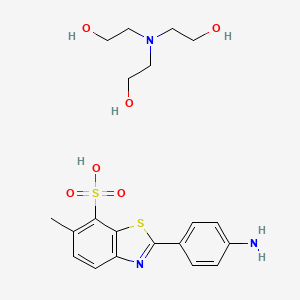
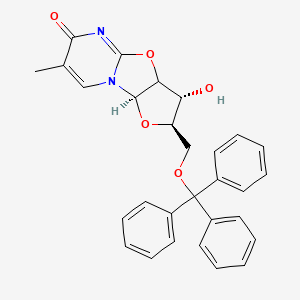
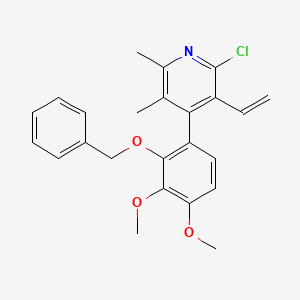

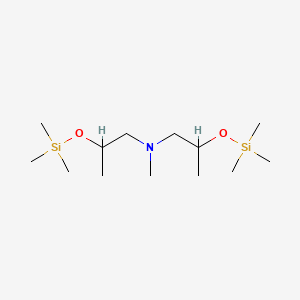
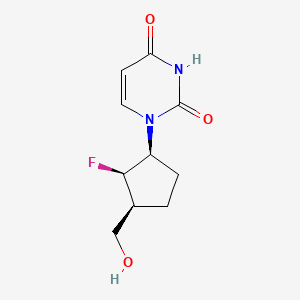
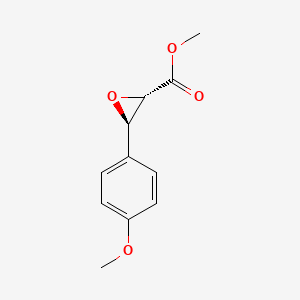
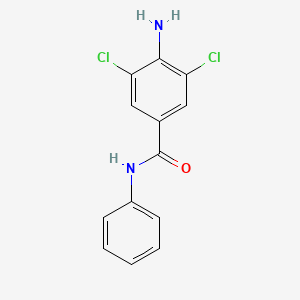
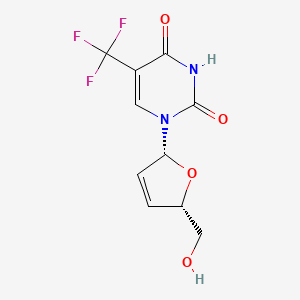

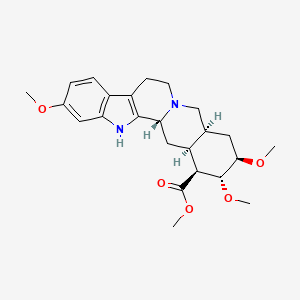
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
